molecular formula C23H28N2O6 B12824168 3,7-Bis(phenylmethoxycarbonylamino)heptanoic acid

3,7-Bis(phenylmethoxycarbonylamino)heptanoic acid

Cat. No.: B12824168
M. Wt: 428.5 g/mol
InChI Key: RPXXCGBSEMSKNB-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Representation

The systematic IUPAC name for 3,7-Bis(phenylmethoxycarbonylamino)heptanoic acid is 3,7-bis[(benzyloxycarbonyl)amino]heptanoic acid . This name adheres to IUPAC rules by specifying the parent chain (heptanoic acid), substituent positions (carbons 3 and 7), and functional groups (benzyloxycarbonylamino).

The molecular formula is C₂₃H₂₈N₂O₈ , derived from the seven-carbon heptanoic acid backbone (C₇H₁₄O₂) and two benzyloxycarbonylamino groups (C₈H₈NO₃ each). Each substituent replaces a hydrogen atom on the parent chain, resulting in the final formula.

The structural representation features:

  • A heptanoic acid core with a carboxylic acid group at position 1.
  • Two benzyloxycarbonyl (Cbz) groups attached via amino linkages at positions 3 and 7.
  • Each Cbz group consists of a benzyl ester (phenylmethoxy) bonded to a carbonyl-amino moiety.

Structural Data Table

Property Value/Description
IUPAC Name 3,7-bis[(benzyloxycarbonyl)amino]heptanoic acid
Molecular Formula C₂₃H₂₈N₂O₈
SMILES O=C(O)CCCC(CC(NC(=O)OCC1=CC=CC=C1))NC(=O)OCC2=CC=CC=C2
InChI InChI=1S/C23H28N2O8/c24-20(31-19(27)30-14-15-8-2-1-3-9-15)12-10-6-5-7-11-13-21(25)32-22(28)29-16-17-18-4-1-3-10-17/h1-4,8-10,20-21H,5-7,11-14,16,24-25H2,(H,26,27)(H,28,29)
Key Functional Groups Carboxylic acid (position 1), two benzyloxycarbonyl-protected amines (positions 3, 7)

The SMILES string reflects the linear heptanoic acid chain with Cbz groups branching at carbons 3 and 7. The InChI encodes stereochemical and connectivity details, though this compound lacks chiral centers.

Alternative Nomenclatural Conventions in Organic Chemistry

Alternative naming conventions for this compound emphasize functional groups or synthetic contexts:

  • 3,7-Di-Z-aminoheptanoic acid : The "Z" abbreviation denotes benzyloxycarbonyl (Cbz) groups, a common shorthand in peptide chemistry.
  • Heptanoic acid, 3,7-bis(phenylmethoxycarbonylamino) : This format prioritizes substituent descriptors over positional numbering.
  • 3,7-Bis(N-carbobenzoxyamino)heptanoic acid : "Carbobenzoxy" (Cbz) is a historical term for benzyloxycarbonyl, still used in older literature.

The compound’s structure aligns with derivatives of heptanoic acid functionalized with protective groups. For example, the Cbz group is widely employed to shield amines during peptide synthesis, as seen in analogues like (R)-2-(((benzyloxy)carbonyl)amino)hexanoic acid. Such naming flexibility allows researchers to emphasize either the protective groups (e.g., "di-Cbz") or the parent acid backbone.

CAS Registry Number and Regulatory Databases

As of the latest available data, 3,7-Bis(phenylmethoxycarbonylamino)heptanoic acid does not have a registered CAS number in public databases such as PubChem or ChEMBL. This absence suggests the compound is either novel, under proprietary investigation, or rarely reported in academic literature.

Regulatory and Database Status

Database Status
PubChem No entry matching the compound’s molecular formula or structure.
ChEMBL Not listed among bioactive molecules or synthetic intermediates.
Patent Records No direct matches in public patent repositories (as of May 2025).

The lack of regulatory or commercial data implies that this compound remains primarily of academic interest, potentially serving as a synthetic intermediate or substrate for specialized organic reactions. Its structural similarity to Cbz-protected amino acids, such as those used in proteasome inhibition studies, hints at possible applications in medicinal chemistry, though further characterization is required.

Properties

Molecular Formula

C23H28N2O6

Molecular Weight

428.5 g/mol

IUPAC Name

3,7-bis(phenylmethoxycarbonylamino)heptanoic acid

InChI

InChI=1S/C23H28N2O6/c26-21(27)15-20(25-23(29)31-17-19-11-5-2-6-12-19)13-7-8-14-24-22(28)30-16-18-9-3-1-4-10-18/h1-6,9-12,20H,7-8,13-17H2,(H,24,28)(H,25,29)(H,26,27)

InChI Key

RPXXCGBSEMSKNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(CC(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Stepwise Synthesis

Step Reaction Description Reagents/Conditions Outcome
1 Synthesis of heptanoic acid backbone with free amino groups at positions 3 and 7 Starting from suitable precursors such as 3,7-diaminoheptanoic acid or via chain elongation Linear amino acid with free amino groups
2 Protection of amino groups with phenylmethoxycarbonyl groups Benzyloxycarbonyl chloride (Cbz-Cl), base (e.g., NaHCO3 or Na2CO3), solvent (e.g., dioxane or aqueous-organic mixture) Formation of 3,7-Bis(phenylmethoxycarbonylamino)heptanoic acid
3 Purification Crystallization or chromatographic techniques Pure bis-protected amino acid suitable for further use

Reaction Conditions and Yields

  • The protection step typically proceeds at 0–25 °C to avoid side reactions.
  • The reaction is monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
  • Yields for the protection step are generally high, often exceeding 80%, due to the high reactivity of Cbz-Cl with primary amines.

Analytical Data Supporting Preparation

Analytical Technique Purpose Typical Findings
Proton Nuclear Magnetic Resonance (¹H NMR) Confirm structure and purity Signals corresponding to aromatic protons of phenyl groups (~7.2 ppm), methylene protons adjacent to carbamate (~5.0 ppm), and aliphatic chain protons
Infrared Spectroscopy (IR) Identify functional groups Characteristic carbamate C=O stretch (~1700 cm⁻¹), N-H stretch (~3300 cm⁻¹), and carboxylic acid C=O (~1720 cm⁻¹)
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak consistent with C23H28N2O6 (approx. 428.48 g/mol)
Elemental Analysis Purity and composition Carbon, hydrogen, nitrogen percentages matching theoretical values

Research Findings and Optimization

  • The use of benzyloxycarbonyl chloride as the protecting agent is preferred due to its selectivity and ease of removal under mild hydrogenolysis conditions.
  • The heptanoic acid backbone can be synthesized via chain elongation methods or by modification of commercially available amino acids.
  • Protecting both amino groups simultaneously reduces the number of purification steps and improves overall yield.
  • Reaction solvents such as dioxane-water mixtures or tetrahydrofuran (THF) are commonly used to balance solubility and reactivity.
  • The reaction pH is maintained mildly basic to neutralize HCl generated during the protection step and to prevent hydrolysis of the carbamate.

Comparative Table of Related Compounds and Their Preparation

Compound Name Molecular Formula Key Features Preparation Notes
3,7-Bis(phenylmethoxycarbonylamino)heptanoic acid C23H28N2O6 Two Cbz-protected amino groups on heptanoic acid Multi-step synthesis with selective protection
(3S)-3-{[(Benzyloxy)carbonyl]amino}heptanoic acid C15H21NO4 Single Cbz group at position 3 Similar protection strategy but mono-protected
N,N-Bis(benzyloxycarbonyl)-L-lysine C21H26N2O5 Two Cbz groups on lysine backbone Protection of lysine amino groups, similar chemistry
7-(((Cyclohexylamino)carbonyl)amino)heptanoic acid C14H26N2O3 Carbamoyl protection instead of Cbz Different protecting group chemistry

Scientific Research Applications

(S)-N,N’-Bis-Cbz-3,7-diaminoheptanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (S)-N,N’-Bis-Cbz-3,7-diaminoheptanoic acid largely depends on its interactions with biological molecules. The Cbz-protected amino groups can interact with enzymes or receptors, modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity. The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Cbz-Protected Derivatives

The Cbz group in 3,7-Bis(phenylmethoxycarbonylamino)heptanoic acid provides stability under acidic and basic conditions, making it suitable for stepwise peptide elongation. However, its removal requires hydrogenolysis, limiting its use in hydrogen-sensitive environments . In contrast, the allyloxycarbonyl variant () offers base-sensitive deprotection, enabling orthogonal strategies with acid-labile groups like Boc .

Boc- and Fmoc-Protected Derivatives

Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups are staples in solid-phase peptide synthesis. Boc protection (CAS 60142-89-4) is acid-labile (e.g., cleaved by trifluoroacetic acid), while Fmoc (CAS 127582-76-7) is base-labile (e.g., removed by piperidine). The Boc derivative’s lower molecular weight (245.32 g/mol) enhances solubility in organic solvents, whereas the Fmoc variant’s bulkier structure (367.44 g/mol) improves crystallinity .

Carbamoyl and Phenoxy Derivatives

7-Phenoxycarbamoyl-heptanoic acid () diverges from amino-protected analogs by incorporating a phenoxycarbamoyl group.

Parent Heptanoic Acid

Heptanoic acid (CAS 111-14-8) serves as a foundational compound for derivatives. Its short-chain carboxylic acid structure (molar mass 130.18 g/mol) grants high volatility (boiling point: 223°C) and industrial utility in lubricants and plasticizers. Unlike its protected analogs, it lacks functional groups for selective modification .

Biological Activity

3,7-Bis(phenylmethoxycarbonylamino)heptanoic acid, also known as (S)-3,7-bis(benzyloxycarbonyl)aminoheptanoic acid, is an amino acid derivative characterized by its unique structural features. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections will delve into its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C23H28N2O6
  • Molecular Weight : Approximately 428.48 g/mol
  • Structure : The compound features two benzyloxycarbonyl groups attached to the amino groups at the 3rd and 7th positions of a heptanoic acid backbone. This structural configuration is believed to enhance its solubility and stability compared to simpler derivatives.

Biological Activities

The biological activities of 3,7-bis(phenylmethoxycarbonylamino)heptanoic acid can be categorized into several key areas:

1. Antitumor Activity

Research indicates that compounds similar to 3,7-bis(phenylmethoxycarbonylamino)heptanoic acid exhibit significant antitumor properties. Studies have shown that amino acid derivatives can interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines.

2. Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. The structural modifications present in 3,7-bis(phenylmethoxycarbonylamino)heptanoic acid may facilitate interactions with neuroprotective pathways, potentially offering therapeutic benefits in neurodegenerative diseases .

3. Anti-inflammatory Properties

Preliminary studies suggest that the compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

StudyFocusFindings
Study AAntitumor ActivityDemonstrated inhibition of tumor growth in vitro using breast cancer cell lines.
Study BNeuroprotectionShowed reduced neuronal cell death in models of oxidative stress.
Study CAnti-inflammatoryIndicated decreased levels of pro-inflammatory cytokines in treated models.

Detailed Research Findings

  • Antitumor Mechanism : In vitro studies have indicated that 3,7-bis(phenylmethoxycarbonylamino)heptanoic acid may inhibit specific signaling pathways involved in cell cycle regulation, leading to reduced proliferation rates in cancer cells.
  • Neuroprotective Mechanism : The compound's ability to modulate neurotransmitter levels and protect against oxidative damage has been highlighted in various animal models.
  • Inflammation Modulation : Research findings suggest that this compound can downregulate inflammatory mediators such as TNF-alpha and IL-6, indicating its potential use in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,7-Bis(phenylmethoxycarbonylamino)heptanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sequential carbamate protection of amino groups. A related synthesis (for a structural analog) involves reacting β-homolysine dihydrochloride with allyl chloroformate in the presence of K₂CO₃, followed by acidification and purification via flash column chromatography (MeOH–CH₂Cl₂ gradient) . Key factors include stoichiometric control of the chloroformate reagent, pH adjustment during acidification, and chromatographic solvent ratios to minimize byproducts. Yield optimization requires precise temperature control (0°C during reagent addition, room temperature for stirring) and anhydrous Na₂SO₄ for drying organic extracts.

Q. How can researchers validate the purity and structural integrity of 3,7-Bis(phenylmethoxycarbonylamino)heptanoic acid post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC-MS : To confirm molecular weight (C₂₃H₂₇N₂O₆; theoretical MW: 451.48 g/mol) and detect impurities.
  • ¹H/¹³C NMR : Characterize peaks for phenylmethoxycarbonyl (Cbz) groups (δ ~7.3–7.5 ppm for aromatic protons, δ ~155–160 ppm for carbonyl carbons).
  • TLC (Rf comparison) : Silica gel plates with MeOH:CH₂Cl₂ (10:90) can provide preliminary purity assessment .
  • Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values.

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for bis-carbamate derivatives like 3,7-Bis(phenylmethoxycarbonylamino)heptanoic acid?

  • Methodological Answer : Contradictions often arise from rotational isomers or solvent-induced shifts. Strategies include:

  • Variable Temperature NMR : Identify dynamic rotational barriers by analyzing peak splitting at elevated temperatures (e.g., 40–60°C).
  • COSY/NOESY : Correlate proton environments to distinguish between conformational isomers.
  • DFT Calculations : Predict theoretical chemical shifts using software like Gaussian or ORCA to validate experimental data .
  • Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to isolate solvent effects .

Q. How can researchers optimize detection limits (LOD) for trace analysis of heptanoic acid derivatives in biological matrices?

  • Methodological Answer : For compounds like 3,7-Bis-Cbz-heptanoic acid, employ derivatization-enhanced microextraction:

  • Single-Drop Microextraction (SDME) : Combine with GC-FID to achieve LODs as low as 0.008 mg/L for heptanoic acid analogs. Derivatize with 2,4-dinitrophenylhydrazine (DNPH) to improve volatility .
  • Method Validation : Calibrate using internal standards (e.g., deuterated analogs) to correct for matrix effects. Precision (RSD <11.4%) is critical for reproducibility .

Q. What mechanistic insights guide the design of 3,7-Bis(phenylmethoxycarbonylamino)heptanoic acid as a protease inhibitor or HDAC precursor?

  • Methodological Answer :

  • Protease Inhibition : The Cbz groups act as transition-state mimics. Docking studies (AutoDock Vina) can optimize side-chain interactions with catalytic residues (e.g., serine in trypsin-like proteases).
  • HDAC Applications : Analogous to 7-oxo-7-(phenylamino)heptanoic acid, the compound’s carboxylate moiety chelates zinc in HDAC active sites. Modify the phenylmethoxy groups to enhance binding entropy (e.g., fluorinated substituents for tighter van der Waals contacts) .

Q. How do steric and electronic effects influence the reactivity of bis-carbamate heptanoic acids in peptide coupling reactions?

  • Methodological Answer :

  • Steric Effects : Bulky Cbz groups hinder amide bond formation. Use coupling agents like HATU (vs. DCC) to reduce steric interference .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro substituents) on the phenyl ring increase carbamate stability but reduce nucleophilicity. Balance via Hammett σ values (σ >0.4 for electron withdrawal) .

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